molecular formula C7H4BrFN2O B13693437 3-Amino-6-bromo-5-fluorobenzisoxazole

3-Amino-6-bromo-5-fluorobenzisoxazole

Cat. No.: B13693437
M. Wt: 231.02 g/mol
InChI Key: HOHGSPXKDKJKSY-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-5-fluorobenzisoxazole is a heterocyclic compound that contains an isoxazole ring substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-5-fluorobenzisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of Substituents: The amino, bromo, and fluoro groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-5-fluorobenzisoxazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The fluoro and bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzisoxazole, while reduction of the bromo group can yield benzisoxazole.

Scientific Research Applications

3-Amino-6-bromo-5-fluorobenzisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-5-fluorobenzisoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-bromo-5-fluorobenzisoxazole is unique due to the combination of its isoxazole ring and the specific arrangement of amino, bromo, and fluoro substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H4BrFN2O

Molecular Weight

231.02 g/mol

IUPAC Name

6-bromo-5-fluoro-2,1-benzoxazol-3-amine

InChI

InChI=1S/C7H4BrFN2O/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,10H2

InChI Key

HOHGSPXKDKJKSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NOC(=C21)N)Br)F

Origin of Product

United States

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